5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
5-BUTYL-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound featuring a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a carboxylic acid with an amine, followed by cyclization under acidic conditions to form the pyrrole ring . The reaction conditions often require refluxing the reactants in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-BUTYL-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-BUTYL-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BUTYL-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar aromatic ring structure and exhibit diverse biological activities.
Pyrrole Derivatives: Known for their medicinal importance and applications in drug development.
Uniqueness
What sets 5-BUTYL-3-(2-HYDROXYPHENYL)-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H22N2O5 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-butyl-1-(2-hydroxyphenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-3-4-9-20-15(22)12-13(16(20)23)18(2,17(24)25)19-14(12)10-7-5-6-8-11(10)21/h5-8,12-14,19,21H,3-4,9H2,1-2H3,(H,24,25) |
InChI Key |
CKKSMJUTOODXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC=C3O)(C)C(=O)O |
Origin of Product |
United States |
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